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Compound of Interest

Compound Name: dl-Modhephene

Cat. No.: B15437454 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data

integral to the structure elucidation and confirmation of dl-modhephene, the first naturally

occurring carbocyclic [3.3.3]propellane. We delve into the spectroscopic analyses, pivotal

chemical transformations, and total synthesis strategies that have been instrumental in defining

its unique tricyclic framework.

Initial Structure Elucidation and Spectroscopic
Analysis
The groundbreaking work of Zalkow, Harris, and Van Derveer in 1978 led to the isolation of

modhephene from Isocoma wrightii and the initial determination of its structure. A combination

of spectroscopic techniques provided the first clues to its novel propellane skeleton.

Spectroscopic Data
The initial spectroscopic analysis of dl-modhephene provided foundational data for its

structural hypothesis. The key findings from ¹H NMR, ¹³C NMR, and mass spectrometry are

summarized below.
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Technique Parameter Observed Value

¹H NMR Chemical Shift (δ)

4.80 (m, 1H), 1.58 (d, J=1.5

Hz, 3H), 0.99 (d, J=5.5 Hz,

3H), 0.97 (s, 6H)

¹³C NMR Chemical Shift (δ)
140.2 (s), 134.8 (d), 71.9 (s),

65.9 (s), 45.7 (s)

Mass Spec. m/z (% abundance)

204 (M+, 19), 189 (100), 161

(29), 149 (36), 147 (30), 133

(26), 119 (32)

Table 1: Early Spectroscopic Data for dl-Modhephene

Structure Confirmation by X-ray Crystallography
The definitive confirmation of the [3.3.3]propellane structure of modhephene was achieved

through single-crystal X-ray analysis of its corresponding diol derivative.

Objective: To prepare a crystalline derivative of modhephene suitable for X-ray diffraction

studies.

Procedure:

dl-Modhephene was treated with a stoichiometric amount of osmium tetroxide in pyridine.

The reaction mixture was stirred at room temperature to allow for the formation of the

osmate ester intermediate.

The resulting osmate ester was cleaved reductively, typically using aqueous sodium bisulfite

or a similar reducing agent, to yield the cis-diol.

The crude diol mixture was purified by chromatography on alumina to separate the major diol

isomer.

The purified diol was recrystallized to obtain single crystals suitable for X-ray analysis.
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The X-ray analysis of the major diol derivative provided the following crystallographic

parameters, unequivocally confirming the propellane core structure.

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a 8.456(3) Å

b 9.877(4) Å

c 16.467(6) Å

Table 2: Crystallographic Data for Modhephene Diol

Confirmation through Total Synthesis
The complex and novel structure of dl-modhephene has presented a significant challenge and

an attractive target for synthetic organic chemists. Its total synthesis has been achieved

through various elegant strategies, providing ultimate confirmation of its structure. Two

prominent approaches are detailed below.

Photochemical Oxa-di-π-Methane Rearrangement
Approach (Mehta & Subrahmanyam, 1985)
This synthesis utilizes a key photochemical rearrangement to construct the [3.3.3]propellane

core.

Dicyclopentadiene Bicyclo[5.2.1]decanedione derivative
Annulation

α,β-Unsaturated ketone

Functional Group
Manipulation

Photochemical Precursor

Methylation &
Functionalization

[3.3.3]Propellane Ketone

Oxa-di-π-methane
Rearrangement (hν)

dl-Modhephene

Wittig Reaction &
Reduction

Cyclopentanone derivative Alkynylated Aldehyde

Alkylation &
Functional Group

Conversion
N-Aziridinylimine Precursor

Condensation with
N-aminoaziridine

[3.3.3]Propellane Intermediate

Tandem Radical
Cyclization (Bu₃SnH, AIBN)

dl-Modhephene

Methylation &
Isomerization
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confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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